molecular formula C21H14N2O4 B6088201 N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B6088201
M. Wt: 358.3 g/mol
InChI Key: KPJQKZFHDFVVSO-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Naphthalene Substitution: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitrophenyl Substitution: The nitrophenyl group can be introduced via a nitration reaction, where phenyl compounds are treated with a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects.

Comparison with Similar Compounds

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-naphthalen-1-yl-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.

    N-naphthalen-1-yl-5-(3-aminophenyl)furan-2-carboxamide:

    N-naphthalen-1-yl-5-(3-chlorophenyl)furan-2-carboxamide: Contains a chlorine atom, which can influence its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yl-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-21(22-18-10-4-6-14-5-1-2-9-17(14)18)20-12-11-19(27-20)15-7-3-8-16(13-15)23(25)26/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJQKZFHDFVVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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